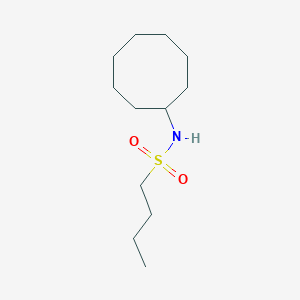
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as CSP-1103, is a chemical compound that has been studied for its potential use in various scientific research applications.
作用机制
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide's mechanism of action is not fully understood, but it is believed to involve the modulation of voltage-gated sodium channels. Voltage-gated sodium channels are important for the generation and propagation of action potentials in neurons. By modulating these channels, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide may be able to reduce the excitability of neurons and prevent the abnormal firing of action potentials that can lead to seizures or neuropathic pain.
Biochemical and Physiological Effects
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, the compound has been shown to reduce the frequency and severity of seizures, as well as to reduce pain sensitivity. Additionally, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have a low toxicity profile, which suggests that it may be a safe and effective treatment option for neurological disorders.
实验室实验的优点和局限性
One advantage of using N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is its relatively low toxicity profile. This makes it a safer option compared to other compounds that may have more severe side effects. Additionally, N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have potent anticonvulsant and analgesic effects, which makes it a promising candidate for further research.
One limitation of using N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in lab experiments is the lack of understanding of its mechanism of action. While it is believed to modulate voltage-gated sodium channels, the exact way in which it does so is not fully understood. This can make it difficult to design experiments that specifically target N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide's effects.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve using techniques such as electrophysiology to better understand how N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide modulates voltage-gated sodium channels.
Another area of research could focus on developing new analogs of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide that have improved potency and selectivity. This could involve modifying the chemical structure of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide to improve its ability to target specific types of sodium channels or to reduce its toxicity.
Finally, future research could focus on testing N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide in clinical trials to determine its potential as a treatment for neurological disorders in humans. This could involve conducting randomized controlled trials to evaluate the safety and efficacy of the compound in patients with epilepsy or neuropathic pain.
Conclusion
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, or N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, is a chemical compound that has been studied for its potential use in various scientific research applications. The compound has been shown to have anticonvulsant and analgesic effects in animal models, and it may be able to modulate voltage-gated sodium channels to reduce the excitability of neurons. While there is still much to learn about N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, it has the potential to be a promising treatment option for neurological disorders.
合成方法
The synthesis of N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a multi-step process that begins with the reaction of 2-chlorobenzonitrile with ethylmagnesium bromide to form 2-ethylbenzonitrile. This compound is then reacted with piperidine to form 1-(2-ethylphenyl)-4-piperidinone. The final step involves the reaction of 1-(2-ethylphenyl)-4-piperidinone with ethylsulfonyl chloride and sodium cyanide to form N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide.
科学研究应用
N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been studied for its potential use in various scientific research applications. One area of research has focused on the compound's potential as a treatment for neurological disorders, such as epilepsy and neuropathic pain. N-(2-cyanophenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been shown to have anticonvulsant and analgesic effects in animal models, and it has been suggested that these effects may be due to the compound's ability to modulate voltage-gated sodium channels.
属性
IUPAC Name |
N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-3-5-13(14)11-16/h3-6,12H,2,7-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQZUCUPTUZHDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyanophenyl)-1-ethylsulfonylpiperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(methylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5304043.png)
![6-[2-(1,3-benzodioxol-5-yl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5304054.png)
![1-(4-fluorophenyl)-3-[(4-methoxy-2-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5304055.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(4-methyl-1,3-thiazol-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5304062.png)
![2-[(1,1-dioxidotetrahydro-3-thienyl)(methyl)amino]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]acetamide](/img/structure/B5304067.png)
![4-(2,2-dimethylmorpholin-4-yl)-7-(pyridin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5304074.png)
![4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methyl-3-nitrobenzenesulfonate](/img/structure/B5304085.png)

![4-(hydroxymethyl)-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-furyl]methyl}piperidin-4-ol](/img/structure/B5304101.png)
![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-phenyl-2-propen-1-one](/img/structure/B5304109.png)


![3-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5304143.png)